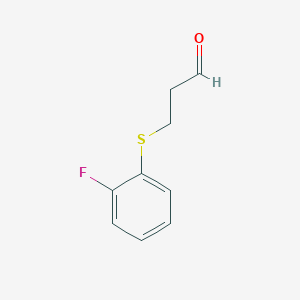![molecular formula C10H10N2O2S B13636316 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Vorbereitungsmethoden
The synthesis of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde typically involves the reaction of 6-methoxy-1H-benzo[d]imidazole with a suitable thioacetaldehyde derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .
Analyse Chemischer Reaktionen
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway. Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde can be compared with other imidazole derivatives such as:
2-(1H-benzo[d]imidazol-2-yl)acetaldehyde: Lacks the methoxy group, which may result in different chemical and biological properties.
2-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol: Contains an ethanol group instead of a thioacetaldehyde group, leading to variations in reactivity and applications.
2-(1H-benzo[d]imidazol-2-yl)thioacetic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H10N2O2S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetaldehyde |
InChI |
InChI=1S/C10H10N2O2S/c1-14-7-2-3-8-9(6-7)12-10(11-8)15-5-4-13/h2-4,6H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
MXUADJUNVASYKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


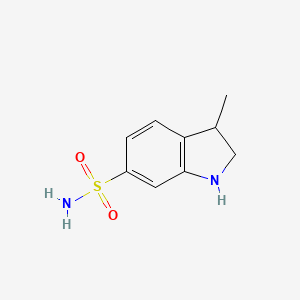
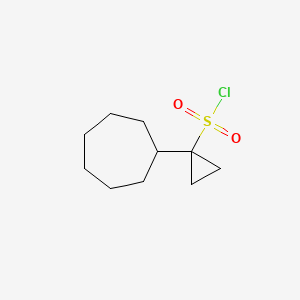
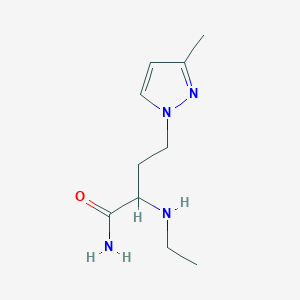

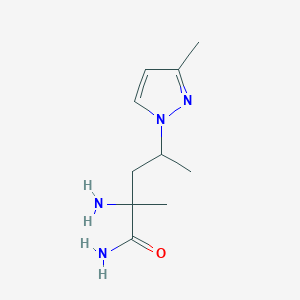
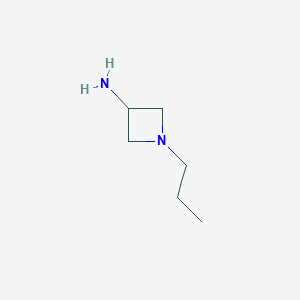
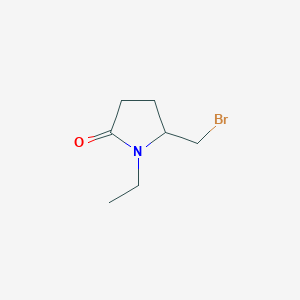
![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)





